(2E,4Z)-Hepta-2,4-diene-2,6-diol
Description
(2E,4Z)-Hepta-2,4-diene-2,6-diol is a conjugated diene diol characterized by its seven-carbon chain with hydroxyl groups at positions 2 and 6, and double bonds at positions 2 (E-configuration) and 4 (Z-configuration). This compound is a rare example of a polyunsaturated diol with stereochemical complexity. For instance, analogous compounds like (2E,4Z)-3-tert-butylhexa-2,4-diene-1,6-diol (2b) have been employed in the synthesis of oxepin derivatives via cyclization reactions . The diol’s conjugated system likely contributes to its reactivity in such transformations, though its specific role remains underexplored in open literature.
Properties
CAS No. |
102605-90-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2E,4Z)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5+ |
InChI Key |
RGHYWMFALZHNSF-QVXLNCAUSA-N |
SMILES |
CC(C=CC=C(C)O)O |
Isomeric SMILES |
CC(/C=C\C=C(/C)\O)O |
Canonical SMILES |
CC(C=CC=C(C)O)O |
Synonyms |
2,4-Heptadiene-2,6-diol, (E,Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2E,4Z)-Hepta-2,4-diene-2,6-diol with analogous compounds in terms of structure, reactivity, and applications:
Key Observations:
Functional Group Influence: The diol groups in this compound increase polarity and hydrogen-bonding capacity compared to Hexa-2,4-dienoic acid’s carboxylic acid group, which dominates its acidity and solubility . The tert-butyl group in compound 2b sterically stabilizes intermediates during cyclization, a feature absent in the hepta-diene-diol, suggesting divergent reactivity profiles .
Reactivity Trends: Conjugated dienes in all compounds enable cycloaddition or electrocyclic reactions. However, the E,Z-configuration in the hepta-diene-diol may favor specific regioselectivity in Diels-Alder reactions compared to the E,E-system in Hexa-2,4-dienoic acid. The absence of electron-withdrawing groups (e.g., carboxylic acid) in the hepta-diene-diol likely reduces its electrophilic reactivity relative to Hexa-2,4-dienoic acid .
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